Inulin is a naturally occurring storage carbohydrate belonging to a class of dietary fibers known as fructans. [, ] It is found in a variety of plants, with significant sources including chicory root, Jerusalem artichoke, agave, and wheat. [, , , ] Inulin is composed of linear chains of fructose units linked by β(2→1) bonds, typically terminating in a glucose molecule. [, ]
In scientific research, inulin is investigated for its prebiotic properties, its ability to influence food texture, and its potential in various industrial applications. [, , ]
Inulin's molecular structure consists of linear chains of fructose units linked by β(2→1) glycosidic bonds. [, ] The chain length can vary depending on the plant source and extraction method. Typically, inulin chains range from 2 to 60 fructose units, with an average degree of polymerization (DP) between 10 and 30. [] The terminal fructose unit is often linked to a glucose molecule via an α(1→2) bond. []
Inulin's prebiotic effects are attributed to its selective fermentation by beneficial bacteria in the colon, primarily Bifidobacteria and Lactobacilli. [, ] This fermentation process leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. [] These SCFAs have numerous beneficial effects on gut health, including:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: